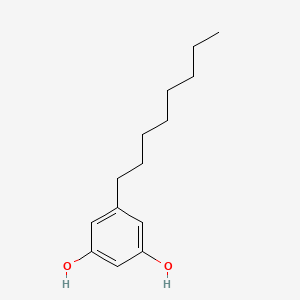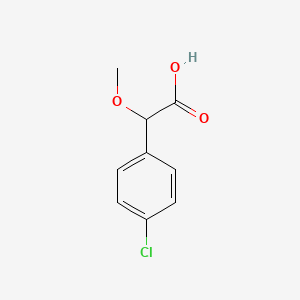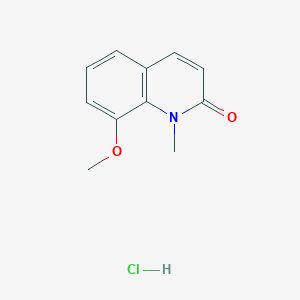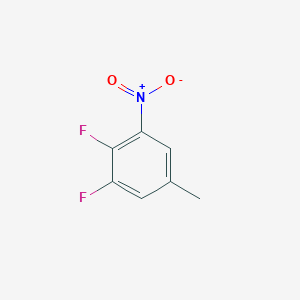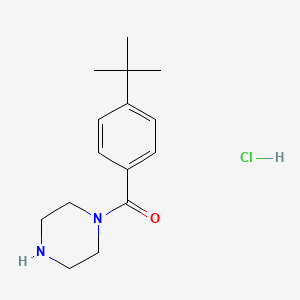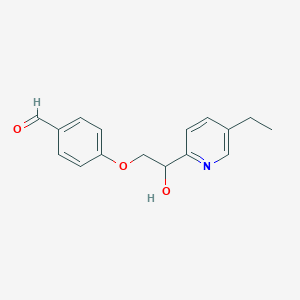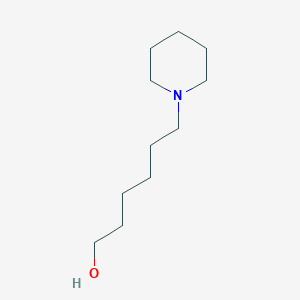
N-(6-hydroxyhexyl)piperidine
Overview
Description
“N-(6-hydroxyhexyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines . The “N-(6-hydroxyhexyl)piperidine” molecule contains a total of 36 bond(s). There are 13 non-H bond(s), 6 rotatable bond(s), 1 six-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .
Molecular Structure Analysis
The molecular structure of “N-(6-hydroxyhexyl)piperidine” includes a six-membered piperidine ring with a 6-hydroxyhexyl group attached to the nitrogen atom . The molecule contains a total of 36 bonds, including 13 non-hydrogen bonds and 6 rotatable bonds .Scientific Research Applications
1. Bioactive Conformation in Opioid Receptor Antagonists Research on a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which includes compounds structurally similar to N-(6-hydroxyhexyl)piperidine, has been conducted to understand their role as opioid receptor antagonists. A study explored the bioactive conformation of these derivatives, leading to insights into their mu-opioid receptor affinity and antagonist or agonist activities (Le Bourdonnec et al., 2006).
2. DNA Cleavage Agents Another application of compounds similar to N-(6-hydroxyhexyl)piperidine is in DNA cleavage. Piperidine derivatives have been investigated for cleaving abasic DNA at or near neutral pH without causing non-specific damage, making them valuable for studying DNA damage and repair mechanisms (McHugh & Knowland, 1995).
3. Nitroxyl Radical Development Piperidine derivatives, including nitroxyl radicals, are recognized for their roles as antioxidants, contrast agents, and spin probes. A study aimed to develop various functional nitroxyl radicals with enhanced stability towards reductants like ascorbic acid, which could expand their applications in antioxidation and imaging (Kinoshita et al., 2009).
4. Glycosidase Inhibition Piperidine alkaloids, structurally related to N-(6-hydroxyhexyl)piperidine, are known for their resemblance to sugar molecules and have been used in research for cancer, AIDS, and other diseases. These compounds are often potent and specific glycosidase inhibitors, contributing to research in various therapeutic areas (Fellows & Nash, 1990).
5. Antitumor Herb Constituents Piperidine alkaloids derived from plants like Arisaema decipiens have been studied for their potential antitumor properties. These compounds, including N-(6-hydroxyhexyl)piperidine analogues, have shown inhibitory activity against certain cancer cell lines, highlighting their potential in cancer research (Zhao et al., 2010).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways, but the specific pathways depend on the derivative and the target .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
properties
IUPAC Name |
6-piperidin-1-ylhexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h13H,1-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZJLZKQMRVPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-hydroxyhexyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




